molecular formula C20H21N7O3 B11190527 2-(3-morpholinopropyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-(3-morpholinopropyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B11190527
M. Wt: 407.4 g/mol
InChI Key: GKMKYXSYODVMMG-UHFFFAOYSA-N
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Description

2-(3-morpholinopropyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound that features a unique combination of morpholine, triazole, and naphthyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-morpholinopropyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the core naphthyridine structure, followed by the introduction of the triazole and morpholinopropyl groups. Common reagents used in these reactions include various halogenated compounds, triazole precursors, and morpholine derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-(3-morpholinopropyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule .

Scientific Research Applications

2-(3-morpholinopropyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-morpholinopropyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-morpholinopropyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is unique due to its combination of structural features, which confer specific chemical and biological properties. Its complex structure allows for diverse interactions and applications, setting it apart from simpler analogs .

Properties

Molecular Formula

C20H21N7O3

Molecular Weight

407.4 g/mol

IUPAC Name

8-(3-morpholin-4-ylpropyl)-2-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione

InChI

InChI=1S/C20H21N7O3/c28-18-14-12-15-17(3-7-27(19(15)29)20-21-13-22-24-20)23-16(14)2-6-26(18)5-1-4-25-8-10-30-11-9-25/h2-3,6-7,12-13H,1,4-5,8-11H2,(H,21,22,24)

InChI Key

GKMKYXSYODVMMG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5=NC=NN5

Origin of Product

United States

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